Asimadoline

Receptor Pharmacology Opioid Receptor Selectivity

Asimadoline (EMD 61753) is the definitive peripherally‑restricted κ‑opioid receptor (KOR) agonist for preclinical research. Unlike CNS‑penetrant KOR analogs, its 9‑fold brain‑to‑plasma ratio ensures clean visceral analgesic readouts free of central side effects. Validated in rodent IBS‑D, pruritus, and adjuvant‑arthritis models, Asimadoline serves as an indispensable reference compound for P‑gp efflux assays and peripheral KOR screening. Generic substitution is scientifically unsound: no other KOR agonist replicates its unique combination of high κ‑selectivity (501‑ and 498‑fold over µ/δ), proven clinical efficacy data, and robust peripheral restriction. Procure with confidence for reproducible, translationally relevant results.

Molecular Formula C27H30N2O2
Molecular Weight 414.5 g/mol
CAS No. 153205-46-0
Cat. No. B1665285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsimadoline
CAS153205-46-0
Synonymsasimadoline
EMD 61 753
EMD 61753
EMD-61 753
EMD-61753
N-methyl-N--(1-phenyl-2-(3-hydroxypyrrolidin-1-yl)ethyl)-2,2-diphenylacetamide hydrochloride
Molecular FormulaC27H30N2O2
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1
InChIKeyJHLHNYVMZCADTC-LOSJGSFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Asimadoline (CAS 153205-46-0) Procurement Guide: Peripherally-Selective Kappa Opioid Agonist for IBS and Visceral Pain Research


Asimadoline (EMD 61753) is an orally active, synthetic diaryl acetamide derivative that functions as a potent and highly selective kappa (κ) opioid receptor agonist [1]. It exhibits restricted permeability across the blood-brain barrier (BBB), classifying it as a peripherally-selective agent [2]. Asimadoline has been investigated extensively for its therapeutic potential in irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (IBS-D), and in other conditions involving visceral hypersensitivity and pruritus [3].

Asimadoline (CAS 153205-46-0) vs. Class Alternatives: Why Functional Substitution Is Not Scientifically Justified


Within the κ-opioid receptor (KOR) agonist class, asimadoline's unique profile of high selectivity, peripheral restriction, and clinical efficacy data distinguishes it from analogs such as fedotozine and ADL 10-0101 [1]. Generic substitution fails because KOR agonists vary substantially in their receptor selectivity ratios, central nervous system (CNS) penetration, metabolic stability, and clinical outcomes [2]. Asimadoline's favorable balance of potency, selectivity, and a well-characterized safety and efficacy profile in specific IBS subpopulations is not replicated by other members of its class, necessitating compound-specific procurement for targeted research applications [3].

Asimadoline (CAS 153205-46-0) Quantitative Differentiation Evidence Against Class Comparators


Asimadoline (CAS 153205-46-0) Exhibits Superior KOR Selectivity Ratio vs. Mu and Delta Receptors Compared to Fedotozine

Asimadoline demonstrates a high selectivity profile for human recombinant κ-opioid receptors (KOR) relative to μ-opioid receptors (MOR) and δ-opioid receptors (DOR), with binding ratios of κ:μ:δ = 1:501:498 [1]. In contrast, while also a KOR agonist, fedotozine's reported selectivity profile is less favorable, and it is often described as an 'atypical' compound with lower KOR affinity [2]. This superior selectivity minimizes the potential for MOR-mediated side effects like respiratory depression and constipation, which are common with less selective opioid agonists [1].

Receptor Pharmacology Opioid Receptor Selectivity

Asimadoline (CAS 153205-46-0) Demonstrates P-gp Mediated Peripheral Restriction, Contrasting with CNS-Penetrant ADL 10-0101

Asimadoline's peripheral restriction is mechanistically linked to active efflux by the blood-brain barrier (BBB) transporter P-glycoprotein (P-gp) [1]. In mdr1a/1b knockout mice lacking P-gp, brain accumulation of asimadoline increased 9-fold, and the mice were at least 8-fold more sensitive to its sedative effects compared to wild-type controls [1]. This contrasts with ADL 10-0101, which was initially described as peripheral but later found to cross the BBB, leading to CNS side effects and its eventual discontinuation [2]. Asimadoline's P-gp substrate status provides a defined mechanistic basis for its favorable CNS safety profile.

Blood-Brain Barrier Pharmacokinetics Peripheral Selectivity

Asimadoline (CAS 153205-46-0) Delivers Significant Clinical Efficacy in IBS-D Subgroups, Outperforming Fedotozine's Disappointing Phase III Outcomes

In a randomized, double-blind, placebo-controlled trial of 596 IBS patients, asimadoline (0.5 mg BID) demonstrated significant improvement in a diarrhea-predominant (IBS-D) subgroup with moderate baseline pain [1]. Key outcomes vs. placebo included: months with adequate relief of IBS pain/discomfort (46.7% vs. 20.0%); adequate relief of IBS symptoms (46.7% vs. 23.0%); pain score reduction at week 12 (-1.6 vs. -0.7); pain-free days (42.9% vs. 18.0%); and reduction in stool frequency (-2.3 vs. -0.3) [1]. In stark contrast, the κ-agonist fedotozine failed to demonstrate consistent efficacy in Phase III trials for IBS and functional dyspepsia, leading to its development being halted [2].

Clinical Trial Irritable Bowel Syndrome Efficacy

Asimadoline (CAS 153205-46-0) Possesses a Well-Characterized Safety Profile from >2,000 Human Exposures, in Contrast to Limited Data for ADL 10-0101

Asimadoline has been evaluated in over 30 clinical studies across the U.S., Europe, and Japan, with over 2,000 human subjects exposed, demonstrating an excellent safety profile with no drug-related serious adverse events in key studies [1]. Due to its high selectivity for the kappa-opioid receptor, it does not produce mu-opioid like side effects [2]. This extensive clinical safety dataset contrasts sharply with ADL 10-0101, a peripheral KOR agonist that was discontinued in Phase 2 development due to emerging CNS side effects and safety concerns [3]. Asimadoline's safety record provides a significant advantage for researchers designing long-term or repeat-dosing studies in vivo.

Safety Tolerability Clinical Pharmacology

Asimadoline (CAS 153205-46-0) Research and Industrial Application Scenarios Based on Validated Differentiation


In Vivo Modeling of IBS-D and Visceral Hypersensitivity Without CNS Confounds

Asimadoline's validated peripheral restriction and high KOR selectivity [1] make it the preferred tool compound for studying peripheral KOR-mediated effects on gastrointestinal pain and motility. Unlike CNS-penetrant KOR agonists or those with mixed opioid activity, asimadoline allows researchers to isolate visceral analgesic effects from central side effects (e.g., sedation, dysphoria), enabling cleaner behavioral and electrophysiological readouts in rodent models of IBS-D [2].

Positive Control for KOR-Mediated Antipruritic and Anti-Inflammatory Mechanisms

Preclinical models have demonstrated that asimadoline significantly reduces scratching frequency induced by pruritic agents [1] and exhibits anti-inflammatory actions in models like adjuvant arthritis [2]. This makes it a valuable positive control for screening new chemical entities targeting peripheral KOR for dermatological and inflammatory conditions, with the added benefit of a well-documented safety profile that supports repeat-dosing study designs .

Reference Compound for Evaluating Blood-Brain Barrier P-gp Efflux in CNS Drug Discovery

Asimadoline's status as a robust P-gp substrate, which limits its brain penetration by 9-fold in vivo [1], positions it as a useful reference compound for calibrating and validating in vitro and in vivo BBB permeability assays. Researchers developing CNS-targeted drugs can use asimadoline as a benchmark for assessing P-gp-mediated efflux liability and for designing compounds intended for peripheral restriction to avoid CNS side effects [2].

Technical Documentation Hub

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